![molecular formula C13H19BrClNOS B2475596 [2-(3-Bromophenoxy)ethyl](thiolan-2-ylmethyl)amine hydrochloride CAS No. 1797752-35-2](/img/structure/B2475596.png)
[2-(3-Bromophenoxy)ethyl](thiolan-2-ylmethyl)amine hydrochloride
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Overview
Description
“2-(3-Bromophenoxy)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1797752-35-2 . It has a molecular weight of 352.72 and its IUPAC name is 2-(3-bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrNOS.ClH/c14-11-3-1-4-12(9-11)16-7-6-15-10-13-5-2-8-17-13;/h1,3-4,9,13,15H,2,5-8,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
1. Synthesis and Reactivity
- Reactivity with Nucleophiles: Research has shown that similar bromomethyl compounds can react with various nucleophiles. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacted with nucleophiles of different nature, including phenolates and secondary amines, leading to various substituted products while retaining the furylthiadiazole fragment. This suggests potential for similar reactivity in 2-(3-Bromophenoxy)ethylamine hydrochloride (Maadadi, Pevzner, & Petrov, 2016).
2. Applications in Hydrogel and Drug Delivery
- Chitosan Hydrogels Cross-linking: A related compound, tris(2-(2-formylphenoxy)ethyl)amine, was used to create pH- and thermo-responsive chitosan hydrogels for drug delivery applications. These hydrogels showed significant stimuli-responsive swelling ratio and influenced the drug release behavior, indicating potential for 2-(3-Bromophenoxy)ethylamine hydrochloride in similar applications (Karimi et al., 2018).
3. Synthesis of Pharmacologically Active Compounds
- Formation of Amines and Derivatives: Similar bromomethyl compounds have been used to synthesize various pharmacologically active derivatives. For example, the conversion of bromomethyl compounds into nitriles and reduced to ethylamines highlights the potential of 2-(3-Bromophenoxy)ethylamine hydrochloride in synthesizing diverse pharmacologically active structures (Chapman et al., 1973).
4. Nucleophilic Substitution Reactions
- Substitution Reactions with Primary Amines: Research on trans-4-(para-substituted phenoxy)-3-buten-2-ones, which share structural similarities, revealed their reactions with primary amines, leading to substituted buten-2-ones. This indicates the potential of 2-(3-Bromophenoxy)ethylamine hydrochloride in similar substitution reactions (Lartey & Fedor, 1979).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromophenoxy)-N-(thiolan-2-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNOS.ClH/c14-11-3-1-4-12(9-11)16-7-6-15-10-13-5-2-8-17-13;/h1,3-4,9,13,15H,2,5-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNQSZBZKHUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CNCCOC2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromophenoxy)ethyl](thiolan-2-ylmethyl)amine hydrochloride |
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